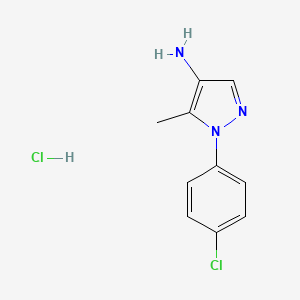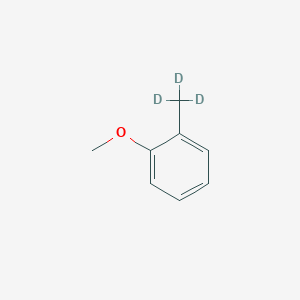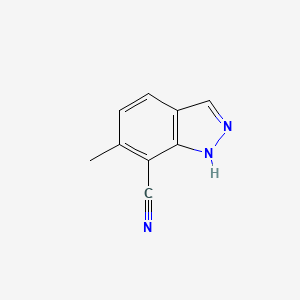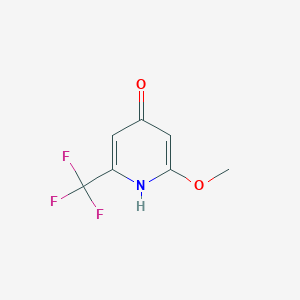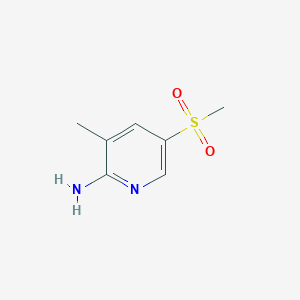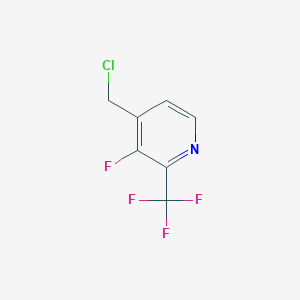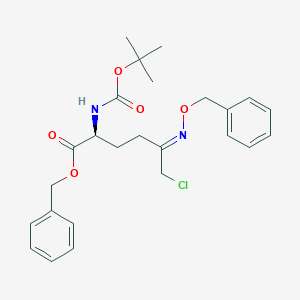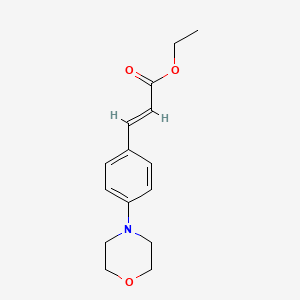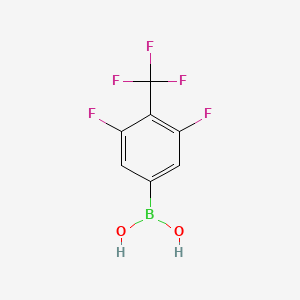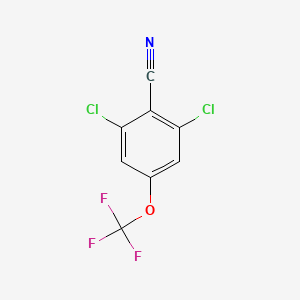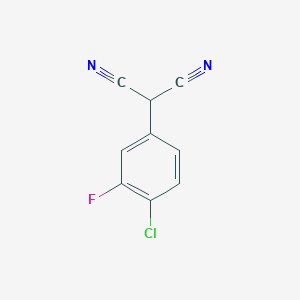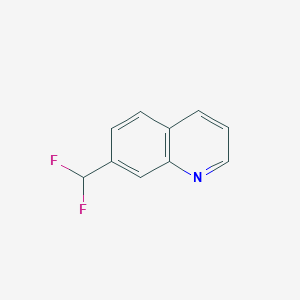amine hydrochloride CAS No. 1803609-35-9](/img/structure/B1435429.png)
[(2-Chlorophenyl)methyl](methoxy)amine hydrochloride
Overview
Description
“(2-Chlorophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1803609-35-9 . It has a molecular weight of 208.09 . The compound is a versatile material used in various scientific research applications.
Molecular Structure Analysis
The IUPAC name of the compound is N-(2-chlorobenzyl)-O-methylhydroxylamine hydrochloride . The InChI code is 1S/C8H10ClNO.ClH/c1-11-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H .Chemical Reactions Analysis
Methoxyamine, a related compound, condenses with ketones and aldehydes to give imines . It is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .Scientific Research Applications
Photolabile Amine Protecting Group in Flow Chemistry
- (Yueh, Voevodin, & Beeler, 2015) describe the use of 9-methylxanthene and 2-methoxy-9-methylxanthene as photolabile protecting groups for amines in flow chemistry, demonstrating good stability and successful utilization for protection and deprotection of various amines.
Transformation in Monoamine Oxidase Inhibitors
- Ding and Silverman's (1993) research, (Ding & Silverman, 1993), showed that primary amine analogues of certain compounds, similar to (2-Chlorophenyl)methyl](methoxy)amine, are reversible inhibitors of monoamine oxidase B, while their secondary and tertiary amine analogues are irreversible inhibitors.
Synthesis and Antimicrobial Activity
- A study by Georgiadis (1976), (Georgiadis, 1976), explored the synthesis of amine derivatives, including the Michael type addition of an amine to a compound, resulting in derivatives that showed significant antimicrobial activity.
Mechanism of Inactivation of Monoamine Oxidase
- Gates and Silverman (1989) in their study, (Gates & Silverman, 1989), proposed a mechanism for the inactivation of monoamine oxidase by certain amine compounds, including the decomposition of the oxazolidinone ring and attachment to an enzyme active site.
Synthetic Studies and Tautomerism
- Roggen and Gundersen (2008), (Roggen & Gundersen, 2008), synthesized N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating variations in tautomerism and identifying the tautomers through NMR methods.
Selective Methylation of Amines with Supercritical Methanol
- Oku et al. (2004) investigated the selective N-methylation of bifunctionalized amines, which is relevant to the methoxy group in (2-Chlorophenyl)methyl](methoxy)amine hydrochloride. Their study, (Oku et al., 2004), showed improvements in chemoselectivity and efficiency using supercritical methanol.
Infrared Spectroscopy of Methoxyl Group
- Degen (1968) focused on the detection of the methoxyl group in compounds like (2-Chlorophenyl)methyl](methoxy)amine hydrochloride using infrared spectroscopy, as detailed in their study, (Degen, 1968).
Asymmetric Synthesis Involving Amine Hydrochloride
- Sashikanth et al. (2013) developed an asymmetric synthesis of clopidogrel hydrogen sulfate using [(1 S )-1-(4-methoxyphenyl)ethyl]amine hydrochloride, which is structurally related to (2-Chlorophenyl)methyl](methoxy)amine hydrochloride. Their research can be found at (Sashikanth et al., 2013).
Amination of Aryl Halides and Aryl Triflates
- Wolfe and Buchwald (2003) investigated the palladium-catalyzed amination of aryl halides and aryl triflates, which can be related to the amine group in (2-Chlorophenyl)methyl](methoxy)amine hydrochloride. Their study is detailed in (Wolfe & Buchwald, 2003).
Corrosion Inhibition in Mild Steel
- Boughoues et al. (2020) synthesized four amine derivative compounds, including one with a chlorophenyl group, and evaluated their corrosion inhibition performances on mild steel in acidic environments. Their findings are detailed in (Boughoues et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-N-methoxymethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIWOYPIRIQUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](methoxy)amine hydrochloride | |
CAS RN |
1803609-35-9 | |
| Record name | [(2-chlorophenyl)methyl](methoxy)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)

